6-Chlorothiochroman-4-one
Overview
Description
6-Chlorothiochroman-4-one is a halogenated heterocyclic compound with the molecular formula C₉H₇ClOS and a molecular weight of 198.67 g/mol . It is characterized by a chlorine atom attached to the sixth position of the thiochroman-4-one structure, which consists of a sulfur-containing chromanone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chlorothiochroman-4-one can be synthesized through several synthetic routes. One common method involves the condensation reaction of this compound with various hydrazides, such as benz hydrazide, nicotinic hydrazide, isonicotinic hydrazide, or p-toluic hydrazide . The reaction typically occurs under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Chlorothiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiochroman-4-one derivatives.
Scientific Research Applications
6-Chlorothiochroman-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 6-chlorothiochroman-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
Thiochroman-4-one: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
6-Nitrothiochroman-4-one: Contains a nitro group instead of a chlorine atom, leading to distinct chemical properties and applications.
Uniqueness
The chlorine substituent can enhance the compound’s ability to participate in nucleophilic substitution reactions and may also affect its biological activity .
Properties
IUPAC Name |
6-chloro-2,3-dihydrothiochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHUUKHZUNKSQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289801 | |
Record name | 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13735-12-1 | |
Record name | 13735-12-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chlorothiochroman-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 6-chlorothiochroman-4-one?
A1: Research indicates that this compound exhibits antifungal and anti-tumor properties. [, ] Studies have demonstrated its efficacy against the plant pathogen Botrytis cinerea, inhibiting fungal growth by up to 100% at certain concentrations. [] Additionally, it has shown promising anti-tumor activity in both in vitro and in vivo models, effectively inhibiting tumor cell proliferation and inducing apoptosis. []
Q2: How does this compound exert its anti-tumor effects?
A2: While the precise mechanism of action remains under investigation, research suggests that this compound (CMCT) targets tubulin, a protein crucial for cell division. [] CMCT inhibits tubulin aggregation, disrupting the formation of microtubules, which are essential for cell division and other cellular processes. [] This disruption ultimately leads to cell cycle arrest and apoptosis in tumor cells.
Q3: Has this compound been investigated for potential drug resistance issues?
A3: While the provided research doesn't directly address resistance mechanisms, one study explored the detoxification mechanism of this compound and a related compound by Botrytis cinerea. [] This investigation provides valuable insights into potential resistance pathways and highlights the importance of further research on this aspect, particularly for its anti-tumor activity.
Q4: Are there any structural analogues of this compound with similar biological activity?
A4: Yes, 6-methylthiochroman-4-one is a structural analogue of this compound that shares similar antifungal activity against Botrytis cinerea. [] This suggests a potential structure-activity relationship within this class of compounds, warranting further investigation to optimize their biological activity and explore their therapeutic potential.
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